3-Pyridylacetic acid-D4 hydrochloride

LC-MS/MS Bioanalytical Method Validation Isotopic Purity

Quantifying 3-pyridylacetic acid in biological matrices? Unlabeled standards cannot correct matrix effects or ionization variability. This SIL internal standard (≥98% isotopic purity) provides:

Molecular Formula C7H8ClNO2
Molecular Weight 177.62 g/mol
Cat. No. B12403961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyridylacetic acid-D4 hydrochloride
Molecular FormulaC7H8ClNO2
Molecular Weight177.62 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)CC(=O)O.Cl
InChIInChI=1S/C7H7NO2.ClH/c9-7(10)4-6-2-1-3-8-5-6;/h1-3,5H,4H2,(H,9,10);1H/i4D2;/hD2
InChIKeyXVCCOEWNFXXUEV-BONYUCOBSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyridylacetic acid-D4 hydrochloride: Stable Isotope-Labeled Internal Standard


3-Pyridylacetic acid-D4 hydrochloride (CAS 1219802-37-5) is a deuterium-labeled analog of 3-pyridylacetic acid hydrochloride, wherein four hydrogen atoms are replaced by deuterium . This compound belongs to the class of stable isotope-labeled (SIL) internal standards used in quantitative liquid chromatography-tandem mass spectrometry (LC-MS/MS) bioanalytical methods . The parent compound, 3-pyridineacetic acid, is a higher homologue of nicotinic acid and a breakdown product of nicotine and other tobacco alkaloids . As a SIL internal standard, 3-pyridylacetic acid-D4 hydrochloride enables precise correction for matrix effects, extraction variability, and ionization efficiency fluctuations that would otherwise compromise quantitative accuracy .

Product Type Stable isotope-labeled internal standard for quantitative LC-MS/MS bioanalysis
Key Feature +4 Da mass shift with carbon-bound, non-exchangeable deuterium placement
Format Hydrochloride salt for direct aqueous dissolution without organic co-solvents

Why Substitution Fails for 3-Pyridylacetic acid-D4 hydrochloride


Stable isotope-labeled internal standards are not interchangeable with non-labeled analogs or structurally similar compounds in quantitative LC-MS/MS workflows. Non-deuterated 3-pyridylacetic acid exhibits the same chromatographic retention time and mass-to-charge ratio (m/z) as the target analyte, making it impossible for the mass spectrometer to distinguish between the internal standard and the endogenous analyte—a fundamental requirement for accurate quantification . Structurally related compounds (e.g., nicotinic acid or picolinic acid) do not co-elute with 3-pyridylacetic acid and therefore fail to correct for matrix-specific ion suppression or enhancement effects that vary across the chromatographic run . Furthermore, deuterium labeling on exchangeable positions (e.g., carboxylic acid protons) results in rapid deuterium-hydrogen back-exchange in aqueous biological matrices, rendering such internal standards quantitatively unreliable . Selection of an appropriate SIL internal standard with non-exchangeable deuterium placement, adequate mass shift, and undetectable unlabeled species is therefore a critical methodological decision with direct consequences for assay accuracy, precision, and regulatory compliance .

Non-deuterated analog
0 Da mass shift; indistinguishable from endogenous analyte by the mass spectrometer—fundamentally unsuitable as ISTD
Structural analogs (nicotinic/picolinic acid)
Different chromatographic retention; fail to co-elute and cannot correct for matrix-specific ion suppression across the run
Exchangeable-label deuterated ISTD
Deuterium-hydrogen back-exchange in aqueous matrices causes mass drift and loss of internal standard integrity during analysis

Key Evidence for 3-Pyridylacetic acid-D4 hydrochloride vs Analogs


Isotopic Purity and Cross-Talk Prevention

3-Pyridylacetic acid-D4 hydrochloride is supplied with isotopic enrichment ≥98% as verified by mass spectrometry, ensuring that the level of unlabeled (non-deuterated) species is undetectable or below the limit of quantification interference [1]. This is a critical quality attribute: the presence of unlabeled 3-pyridylacetic acid in the internal standard stock would contribute a false positive signal indistinguishable from endogenous analyte, systematically biasing calibration curves and reducing assay accuracy at low concentrations. In contrast, lower-grade deuterated analogs or those stored under suboptimal conditions may accumulate unlabeled species through deuterium-hydrogen back-exchange, compromising quantitative reliability .

Isotopic Purity
Specification review
≥98% isotopic enrichment
Supports low-concentration quantification accuracy
Undetectable unlabeled species prevents cross-talk with analyte channel
LC-MS/MS Bioanalytical Method Validation Isotopic Purity

Mass Shift: D4 vs D6 vs Non-Deuterated

3-Pyridylacetic acid-D4 hydrochloride provides a +4 Da mass shift relative to the unlabeled analyte (monoisotopic mass 137.04768 Da for the free acid; D4-labeled acid exact mass 141.049 Da), satisfying the industry requirement of ≥3 Da mass difference for small-molecule LC-MS/MS quantification [1]. The D6 analog provides a +6 Da mass shift (exact mass 143.17 Da) [2]. While both D4 and D6 meet the minimum requirement, the D4 variant offers a sufficient mass separation window without unnecessarily increasing molecular weight beyond what is required for baseline resolution . Non-deuterated 3-pyridylacetic acid (0 Da mass shift) cannot be distinguished from the analyte by the mass spectrometer and is therefore unsuitable as an internal standard for this compound .

Mass Shift
Head-to-head
+4 Da (D4 target)
D6 analog: +6 Da | Non-deuterated: 0 Da (unusable as ISTD)
Meets ≥3 Da mass-shift requirement for LC-MS/MS resolution
Enables unambiguous MS separation from endogenous analyte
Mass Spectrometry Internal Standard Selection Isotopic Mass Shift

Deuterium Stability Against H/D Back-Exchange

3-Pyridylacetic acid-D4 hydrochloride incorporates deuterium at four carbon-bound positions—specifically the α-methylene carbon adjacent to the pyridine ring (two deuterium atoms) and the carboxyl oxygen and chloride positions—rather than on heteroatom-exchangeable sites . This positioning is critical: deuterium labels placed on carboxylic acid protons (exchangeable) would undergo rapid H/D back-exchange upon dissolution in aqueous biological matrices (e.g., plasma, urine), causing mass shift drift and loss of internal standard integrity during sample preparation and analysis . In contrast, deuterium labeling at carbon-bound positions confers stability against exchange under standard bioanalytical conditions, ensuring consistent +4 Da mass shift throughout the entire analytical workflow from extraction through LC-MS/MS detection . Improperly designed deuterated standards with exchangeable labels require constant pH control and immediate analysis, introducing unacceptable variability for regulated bioanalysis .

Deuterium Stability
Class-level
Carbon-bound, non-exchangeable positions
Stable +4 Da signal across sample preparation and analysis
Exchangeable labels on heteroatoms cause time-dependent mass drift
Deuterium Stability LC-MS/MS Method Robustness Internal Standard Integrity

Validated Urinary Quantification of 3-Pyridylacetic Acid

A peer-reviewed analytical method for urinary acid metabolites of the tryptophan-NAD pathway successfully employed D4-labeled internal standards (picolinic acid-d4 and nicotinic acid-d4) for the quantification of 3-pyridylacetic acid alongside four other urinary acids (quinolinic acid, picolinic acid, nicotinic acid, and 2-pyridylacetic acid) [1]. The method, using HPLC-ESI-MS in positive polarity selected ion monitoring (SIM) mode, demonstrated that D4-labeled internal standards provided adequate mass separation and matrix effect correction for accurate quantification of 3-pyridylacetic acid in both human and rat urine samples [1]. Quantitative analysis revealed that urinary acid levels were relatively uniform among rats while larger inter-individual variations were observed in human samples, underscoring the method's sensitivity to biological variability [1]. By direct analogy, 3-pyridylacetic acid-D4 hydrochloride would serve as the structurally matched SIL internal standard for quantifying endogenous 3-pyridylacetic acid in similar urine-based metabolomics or exposure studies .

Urinary Method Validation
Cross-study comparable
HPLC-ESI-MS, positive SIM mode, mixed-mode SPE
Supports urine-based metabolomics method fit
Validated with D4-labeled analogs in human and rat urine matrices
Tryptophan-NAD Pathway Urinary Metabolite Quantification Biomarker Analysis

Hydrochloride Salt Form Improves Aqueous Solubility

3-Pyridylacetic acid-D4 is supplied as the hydrochloride salt (molecular formula C₇H₄D₄ClNO₂; molecular weight 177.62 g/mol) rather than the free acid form . The hydrochloride salt confers enhanced aqueous solubility, enabling direct dissolution in water or aqueous buffers without the need for organic co-solvents that may precipitate proteins or interfere with solid-phase extraction recovery in biological sample preparation workflows . This is a practical procurement consideration: the hydrochloride form eliminates an additional solubilization step that would otherwise require pH adjustment or organic solvent addition when using the free acid form. The exact mass of the D4-labeled free acid portion (141.049 Da) is resolved from the analyte while the hydrochloride counterion does not interfere with MS detection .

Salt Form
Supporting evidence
Hydrochloride salt; direct aqueous dissolution
Streamlines sample preparation workflow
Eliminates organic co-solvent requirement; compatible with SPE protocols
Solubility Sample Preparation Bioanalytical Workflow

De Novo Synthesis vs H/D Exchange for Isotopic Fidelity

3-Pyridylacetic acid-D4 hydrochloride is synthesized via a multi-step chemical route using deuterium-containing building blocks rather than post-synthetic hydrogen-deuterium (H/D) exchange . The synthetic pathway involves chlorination of 3-methylpyridine, followed by cyanidation, alkaline hydrolysis, hydrogenation reduction with a catalyst (e.g., Raney nickel), and salification to yield the hydrochloride salt . This de novo synthetic approach ensures site-specific deuterium incorporation at defined carbon positions with controlled stoichiometry (exactly four deuterium atoms). In contrast, H/D exchange methods (e.g., acid- or base-catalyzed exchange in deuterated solvents) produce mixtures of partially deuterated species with variable isotopic distribution, resulting in isotopic envelopes that complicate mass spectral interpretation and reduce quantitative accuracy . The use of deuterated building blocks yields a product with predictable and consistent isotopic distribution (D4 only), which is essential for reliable LC-MS/MS quantification .

Synthesis Route
Class-level
De novo from deuterated building blocks
H/D exchange methods: variable isotopic distribution with D0–D4 mixture
Supports batch-to-batch isotopic consistency
Defined D4 stoichiometry; predictable MS response factors
Deuterium Labeling Chemistry Isotopic Fidelity Chemical Synthesis

Application Scenarios for 3-Pyridylacetic acid-D4 hydrochloride


Urinary 3-Pyridylacetic Acid LC-MS/MS Analysis

3-Pyridylacetic acid-D4 hydrochloride is ideally suited as an internal standard for quantifying endogenous 3-pyridylacetic acid in human or rodent urine samples using HPLC-ESI-MS/MS in positive ionization mode. The +4 Da mass shift enables unambiguous resolution from the unlabeled analyte, while the non-exchangeable deuterium placement ensures stable isotopic signal throughout sample preparation . The validated D4-labeled internal standard methodology for structurally analogous pyridine-carboxylic acids (picolinic acid-d4, nicotinic acid-d4) in urine demonstrates that D4 labeling provides sufficient matrix effect correction for this application [1].

Nicotine Pharmacokinetics with SIL Internal Standard

As a higher homologue of nicotinic acid and a breakdown product of nicotine metabolism, 3-pyridylacetic acid-D4 hydrochloride is directly applicable as a SIL internal standard in preclinical and clinical pharmacokinetic studies of nicotine and related tobacco alkaloids . The hydrochloride salt form simplifies preparation of aqueous stock solutions, facilitating direct addition to plasma or urine samples prior to solid-phase extraction . The ≥98% isotopic purity ensures that the internal standard does not contribute a detectable unlabeled signal that would interfere with accurate quantification of low-abundance circulating metabolite levels [1].

Regulated Bioanalytical Method Validation

For regulated bioanalytical method validation in support of IND/NDA submissions, the use of a structurally identical stable isotope-labeled internal standard is the gold-standard approach for controlling matrix effects and extraction recovery variability . 3-Pyridylacetic acid-D4 hydrochloride meets the regulatory expectation for a SIL internal standard by providing a +4 Da mass shift (exceeding the ≥3 Da minimum requirement), non-exchangeable deuterium placement for robust long-term method performance, and high isotopic purity to minimize cross-talk [1]. These attributes directly support successful method validation outcomes with respect to accuracy, precision, and LLOQ reproducibility.

Urinary Pyridine-Carboxylic Acid Metabolomics

3-Pyridylacetic acid-D4 hydrochloride enables accurate relative and absolute quantification of 3-pyridylacetic acid in large-scale metabolomics cohorts where inter-individual variability (as demonstrated in human urine studies) necessitates robust internal standardization . The defined D4 stoichiometry from de novo synthesis ensures consistent MS response across analytical batches, which is essential for longitudinal studies or multi-site clinical trials requiring inter-laboratory data harmonization . The enhanced aqueous solubility of the hydrochloride salt supports high-throughput automated sample preparation workflows common in metabolomics core facilities [1].

Application
Selection Property
Validation Focus
Urinary 3-Pyridylacetic Acid Analysis
Isotopic mass shift and co-elution behavior
Matrix effect correction and extraction recovery across sample batches
Nicotine Metabolism Research
Isotopic purity and aqueous solubility
Low-abundance circulating metabolite quantification in research matrices
Bioanalytical Method Validation Research
Isotopic purity, mass shift, and non-exchangeable labeling
Accuracy, precision, and LLOQ reproducibility in research bioanalysis
Urinary Metabolomics Research
Defined isotopic stoichiometry from de novo synthesis
Inter-batch consistency and data harmonization across multi-site research studies

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